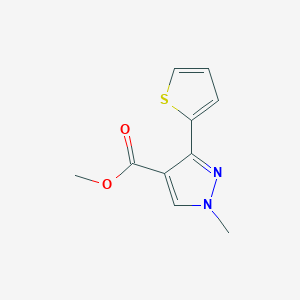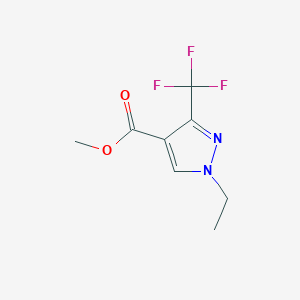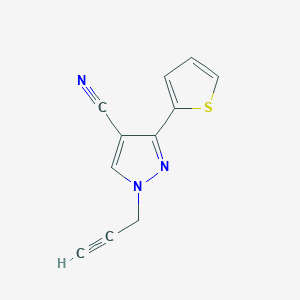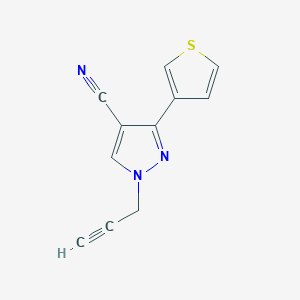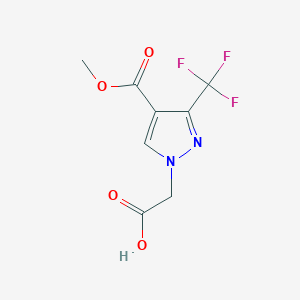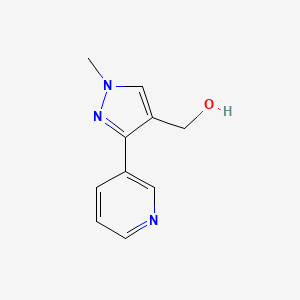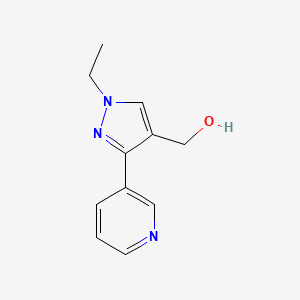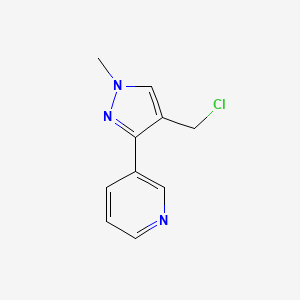
6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C13H18N2O2. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.29 g/mol. It has a melting point range of 211-217°C .Scientific Research Applications
6-CH-3-CP-THP-2,4-D has a wide range of applications in scientific research. It is used as a building block for peptide synthesis and as an inhibitor of protein-protein interactions. It is also used as a ligand for metal ions and as a model compound for the study of enzyme structure and function. Additionally, 6-CH-3-CP-THP-2,4-D has been used to study the structure of proteins and to develop new drugs.
Mechanism of Action
The mechanism of action of 6-CH-3-CP-THP-2,4-D is not fully understood. However, it is believed that the cyclopropyl groups interact with the protein or metal ion, forming a complex that is stable enough to prevent the protein or metal ion from binding to other molecules. Additionally, the cyclopropyl groups may interact with the substrate, forming an intermediate that is then converted to the product.
Biochemical and Physiological Effects
6-CH-3-CP-THP-2,4-D has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as the activity of enzymes involved in the synthesis of proteins. Additionally, 6-CH-3-CP-THP-2,4-D has been found to modulate the activity of several receptors, including the serotonin and dopamine receptors.
Advantages and Limitations for Lab Experiments
6-CH-3-CP-THP-2,4-D is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. However, 6-CH-3-CP-THP-2,4-D is not always suitable for laboratory experiments due to its instability and its potential to cause side effects.
Future Directions
The potential applications of 6-CH-3-CP-THP-2,4-D are vast and the compound is being studied extensively. Potential future directions include the development of new drugs, the development of new catalysts, the use of 6-CH-3-CP-THP-2,4-D as a model compound for enzyme structure and function, and the use of 6-CH-3-CP-THP-2,4-D as an inhibitor of protein-protein interactions. Additionally, 6-CH-3-CP-THP-2,4-D could be used to study the structure of proteins and to develop new peptides and peptide-based drugs.
Safety and Hazards
properties
IUPAC Name |
6-cyclohexyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h8-10H,1-7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXSWNOMFVZVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



